

Spectroscopic and Spectrometric Analysis of N-Methylbenzylamine: A Technical Overview

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for N-methylbenzylamine. While the primary request was for N-methyl-4-(phenoxymethyl)benzylamine, publicly available, detailed experimental data for this specific molecule is scarce. Therefore, this document focuses on the well-characterized and structurally related compound, N-methylbenzylamine. This information is crucial for researchers and scientists involved in drug development and chemical analysis, offering a foundational understanding of the spectral characteristics of this class of compounds. The methodologies and data interpretation presented here serve as a valuable reference for the analysis of similar molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic and spectrometric data for N-methylbenzylamine.

Table 1: Nuclear Magnetic Resonance (NMR) Data for N-methylbenzylamine



¹H NMR	Signal	Chemical Shift (δ) ppm	Multiplicity	Integration
Solvent: CDCl₃, Frequency: 90 MHz	N-CH₃	2.44	Singlet	3H
CH ₂	3.74	Singlet	2H	_
Aromatic-H	7.25-7.38	Multiplet	5H	_

¹³ C NMR	Signal	Chemical Shift (δ) ppm
Solvent: CDCl₃, Frequency: 25.16 MHz	N-CH ₃	35.98
CH ₂	56.06	
Aromatic-CH	126.86	
Aromatic-CH	128.11	
Aromatic-CH	128.31	_
Aromatic-C	140.27	

Table 2: Infrared (IR) Spectroscopy Data for N-methylbenzylamine

Technique	Frequency (cm ⁻¹)	Assignment
Vapor Phase	Not specified	N-H Stretch
Not specified	C-H Aromatic	
Not specified	C-H Aliphatic	_
Not specified	C=C Aromatic	_
Not specified	C-N Stretch	_



Note: Specific peak frequencies from the search results were not available. The table indicates the expected functional group regions.

Table 3: Mass Spectrometry (MS) Data for N-methylbenzylamine

Technique	m/z	Relative Intensity	Fragment
GC-MS (EI)	121	Not specified	[M]+
120	99.99	[M-H]+	
91	Not specified	[C7H7]+	_
44	64.30	[C ₂ H ₆ N] ⁺	_

Experimental Protocols

Detailed experimental procedures for acquiring the cited data are outlined below. These represent standard methodologies in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small quantity of N-methylbenzylamine is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker or JEOL instrument, operating at a specific frequency (e.g., 90 MHz for the proton NMR cited).
- Data Acquisition: The sample is placed in the spectrometer's magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) is detected and then Fourier transformed to produce the NMR spectrum.
- Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a
 tetramethylsilane (TMS) internal standard. The multiplicity (singlet, doublet, triplet, etc.) and
 integration of the peaks are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy



- Sample Preparation: For vapor phase IR, the sample is introduced into a gas cell. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a mull (e.g., Nujol) can be prepared.
- Instrumentation: An IR spectrometer, such as a Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker IFS 85 or Bio-Rad FTS), is used.
- Data Acquisition: A beam of infrared radiation is passed through the sample. The amount of light absorbed at each frequency is measured, resulting in an IR spectrum.
- Data Analysis: The spectrum is analyzed to identify the presence of specific functional groups based on their characteristic absorption frequencies.

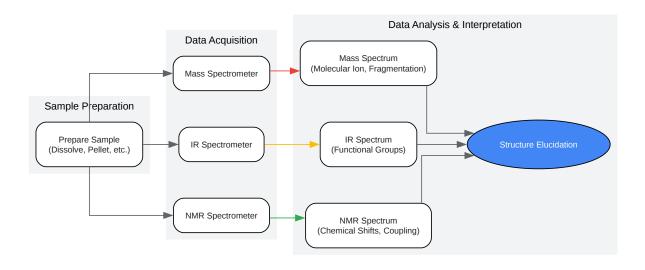
Mass Spectrometry (MS)

- Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is
 first vaporized and passed through a GC column to separate it from any impurities. The
 separated components then enter the mass spectrometer.
- Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments, which can be used to determine the molecular weight and elucidate the structure of the parent molecule.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis





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